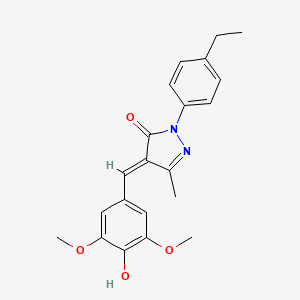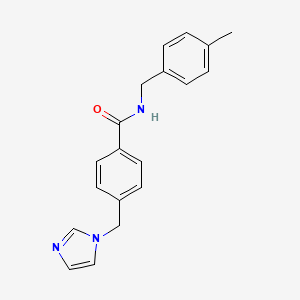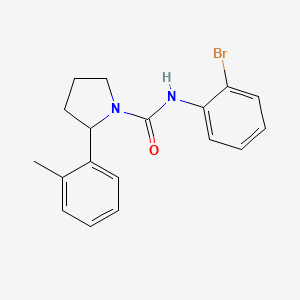
5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as ACY-1215 or Rocilinostat. It is a selective inhibitor of histone deacetylase 6 (HDAC6), which plays a crucial role in the regulation of gene expression and protein degradation.
Mecanismo De Acción
5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone selectively inhibits HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 plays a crucial role in the regulation of gene expression and protein degradation. Inhibition of HDAC6 by ACY-1215 leads to the accumulation of acetylated α-tubulin and HSP90, which results in increased protein degradation and decreased cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, ACY-1215 has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in lab experiments include its selectivity for HDAC6, which allows for specific targeting of this enzyme. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, the compound has limitations in terms of its solubility, which can affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is the development of combination therapies that include ACY-1215 with other anticancer agents. Another direction is the investigation of its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of ACY-1215 and its effects on other cellular pathways.
Métodos De Síntesis
The synthesis of 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves the condensation of 5-chloro-2-hydroxybenzaldehyde with acetylacetone and urea in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization from ethanol. This method has been reported to yield the compound in good to excellent yields.
Aplicaciones Científicas De Investigación
5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. The compound has been tested in preclinical studies for the treatment of multiple myeloma, lymphoma, and solid tumors. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-6-11(7(2)17)12(16-13(19)15-6)9-5-8(14)3-4-10(9)18/h3-5,12,18H,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGXZIRVWKAVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)Cl)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(benzylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6139829.png)

![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)
![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)


![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)



![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![3-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6139919.png)

![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)